molecular formula C18H21NO3S B2867919 (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396716-00-9

(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2867919
CAS No.: 1396716-00-9
M. Wt: 331.43
InChI Key: AOCVYXJRKCMLEF-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic small molecule featuring a piperidine core substituted with a thiophene moiety at the 4-position and a 2,3-dimethoxyphenyl group via a ketone linkage. The compound’s structure combines a six-membered piperidine ring, known for conformational flexibility, with electron-rich aromatic systems (thiophene and dimethoxyphenyl), which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-6-3-5-14(17(15)22-2)18(20)19-10-8-13(9-11-19)16-7-4-12-23-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCVYXJRKCMLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone and related compounds from the evidence:

Compound Core Structure Aromatic Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (Target) Piperidine 2,3-Dimethoxyphenyl, Thiophen-2-yl 329.41* N/A Flexible piperidine core; electron-donating methoxy groups at 2,3 positions.
(3,4-Dimethoxyphenyl)(3-(4-iodophenyl)-5-(thiophen-2-yl)pyrazolin-1-yl)methanone (3m) Pyrazoline 3,4-Dimethoxyphenyl, Thiophen-2-yl, Iodo 547.33 69–71 Rigid pyrazoline core; iodine substituent increases molecular weight/halogen bonding potential.
(3,4-Dimethoxyphenyl)(3-(3-fluorophenyl)-5-(thiophen-2-yl)pyrazolin-1-yl)methanone (3c) Pyrazoline 3,4-Dimethoxyphenyl, Thiophen-2-yl, Fluoro 448.46 50–51 Fluorine enhances metabolic stability; lower melting point suggests reduced crystallinity.
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one (16) Piperidine Thiophen-2-yl, Trifluoromethylphenyl 381.43 N/A Extended butanone chain; CF3 group increases lipophilicity and electron-withdrawing effects.
(R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-... Piperidine 2,3-Dimethoxyphenyl, Fluorophenyl N/A N/A Ethyl-linked fluorophenyl group may improve blood-brain barrier penetration.

*Calculated molecular weight based on formula C₁₈H₁₉NO₃S.

Structural and Functional Insights

Core Flexibility :

  • The target compound’s piperidine core offers greater conformational flexibility compared to the pyrazoline derivatives (e.g., 3m, 3c) . This flexibility may enhance binding to targets requiring induced-fit interactions but reduce selectivity compared to rigid scaffolds.

Substituent Positioning: The 2,3-dimethoxyphenyl group in the target compound differs from the 3,4-dimethoxyphenyl analogs in –3.

Electron Effects :

  • Compounds with electron-withdrawing groups (e.g., CF3 in compound 16 , nitro in 3e ) exhibit increased stability and lipophilicity. The target compound’s thiophene and methoxy groups are electron-rich, favoring π-π stacking or hydrogen bonding in polar environments.

Synthetic Accessibility :

  • Yields for pyrazoline derivatives in –3 range from 30.7% (3m) to 58.3% (3c), suggesting moderate synthetic challenges. Piperidine-based compounds like the target may require optimized coupling strategies due to steric effects near the ketone.

Biological Implications :

  • Pyrazoline derivatives (e.g., 3b–3q) are reported as PI3Kγ inhibitors , while piperidine analogs (e.g., compound 16 ) may target neurological receptors. The target compound’s lack of a pyrazoline ring could reduce kinase inhibition but improve CNS penetration due to lower polarity.

Research Findings and Data Gaps

  • Physical Properties : Melting points for piperidine-based analogs are sparsely reported, limiting comparisons of crystallinity.
  • Biological Data: No direct activity data for the target compound are available; inferences are based on structural analogs.
  • Metabolic Stability : Thiophene-containing compounds (e.g., 3m, target) may form reactive metabolites, necessitating further toxicity studies.

Biological Activity

(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, identified by its CAS number 1396716-00-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of a dimethoxyphenyl group linked to a thiophen-2-yl piperidine moiety through a methanone functional group. This unique structure contributes to its diverse biological activities.

Property Details
Molecular Formula C18H21NO3S
Molecular Weight 321.43 g/mol
IUPAC Name (2,3-dimethoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone

The precise mechanism of action for (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone remains under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes in cellular pathways, potentially leading to inhibition or activation of various biological processes. The compound's structure allows it to fit into binding sites on target proteins, which is crucial for its biological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has shown that it can induce apoptosis in breast and colon cancer cell lines through mechanisms involving the accumulation of reactive oxygen species (ROS) and mitochondrial depolarization .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that it possesses notable effects against certain bacterial strains, suggesting potential applications in treating infections.

Neuropharmacological Effects

Given its piperidine structure, there is interest in the neuropharmacological properties of this compound. Some studies have suggested that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone on various cancer cell lines. The results indicated low micromolar to nanomolar IC50 values, highlighting its potential as an anticancer agent .
  • Antimicrobial Evaluation : In a series of antimicrobial tests, the compound was found to inhibit the growth of several pathogenic bacteria. This suggests a promising avenue for further development as an antimicrobial agent.
  • Neuropharmacological Research : Investigations into the neuropharmacological effects revealed that the compound might modulate neurotransmitter release and could have implications for treating conditions such as anxiety or depression .

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